N-Acetyl Dapsone-d8 (Major) is a deuterated derivative of N-Acetyl Dapsone, a compound primarily recognized for its role in the treatment of leprosy and other bacterial infections. The deuteration enhances its stability and provides a unique tool for analytical chemistry, particularly in pharmacokinetic studies. This compound has the CAS number 1215635-13-4 and is classified as a sulfonamide derivative, which is significant in both medicinal and analytical chemistry.
N-Acetyl Dapsone-d8 is synthesized from Dapsone-d8, which itself is derived from the parent compound Dapsone. The synthesis process typically involves acetylation reactions that incorporate deuterium into the molecular structure, making it distinct from its non-deuterated counterparts.
The synthesis of N-Acetyl Dapsone-d8 involves a two-step process:
The reaction conditions are critical for achieving high yields and isotopic purity. Typical conditions include:
N-Acetyl Dapsone-d8 features a sulfonamide group attached to an aromatic amine, with an acetyl group enhancing its solubility and reactivity. The deuterium atoms replace hydrogen atoms in specific positions, which can be confirmed through spectroscopy techniques such as Nuclear Magnetic Resonance (NMR).
N-Acetyl Dapsone-d8 can participate in several chemical reactions:
N-Acetyl Dapsone-d8 acts as a labeled metabolite of Dapsone, which is known for its antibacterial properties. The incorporation of deuterium alters its pharmacokinetic profile, potentially affecting absorption, distribution, metabolism, and excretion.
Deuteration is believed to enhance stability and reduce metabolic rates, providing more reliable data during pharmacokinetic studies.
N-Acetyl Dapsone-d8 has diverse applications across various scientific fields:
N-Acetyl Dapsone-d8 (Major) exhibits a molecular weight of 298.39 g/mol, precisely 8 atomic mass units heavier than its non-deuterated counterpart due to the full incorporation of deuterium (²H) atoms at the symmetrically positioned aromatic hydrogens. The compound features a sulfone bridge connecting two deuterated phenyl rings—one bearing an acetylated amino group and the other retaining a primary amine functionality. This structural configuration maintains the electronic properties and steric bulk of the parent molecule while introducing isotopic differentiation essential for mass spectrometric detection [2] [4].
Table 1: Fundamental Chemical Identifiers of N-Acetyl Dapsone-d8 (Major)
Property | Specification |
---|---|
Molecular Formula | C₁₄H₆D₈N₂O₃S |
CAS Registry Number | 1215635-13-4 |
Unlabeled Compound CAS | 565-20-8 |
IUPAC Name | 4-Acetamido-4'-aminodiphenyl sulfone-d₈ |
Purity Specifications | >95% (HPLC) with defined isotopic distribution |
The isotopic distribution profile of commercial preparations reveals a characteristic composition: approximately 73% d₈ (fully deuterated), 23% d₇ (single proton impurity), and 3% d₆ species. This distribution arises from the synthetic incorporation efficiency and directly impacts analytical performance when employed as an internal standard. The structural integrity is verified through chromatographic behavior (retention time matching non-deuterated analog) and mass spectrometric fragmentation patterns demonstrating the characteristic [M+H]⁺ ion at m/z 299.4 [4] [5] [9].
As the principal acetylated metabolite of dapsone (4,4'-diaminodiphenyl sulfone), N-Acetyl Dapsone-d8 serves as an essential internal standard for quantifying both the parent drug and its metabolites in biological matrices. The deuterium labeling enables discrimination from endogenous compounds and the non-labeled analyte through mass shift detection in liquid chromatography-mass spectrometry (LC-MS) platforms. This analytical distinction is critical for conducting precise pharmacokinetic studies that examine the balance between two competing metabolic pathways: N-acetylation (mediated by N-acetyltransferases, NATs) and N-hydroxylation (catalyzed by cytochrome P450 enzymes, primarily CYP3A4/5) [6] [8].
Table 2: Metabolic Pathways Quantified Using N-Acetyl Dapsone-d8
Metabolic Pathway | Enzyme System | Primary Product | Research Significance |
---|---|---|---|
N-Acetylation | N-Acetyltransferases | N-Acetyl Dapsone (MADDS) | Detoxification pathway; polymorphic expression |
N-Hydroxylation | Cytochrome P450 (CYP) | Dapsone Hydroxylamine (DDS-NOH) | Toxicity-associated metabolite; hemotoxic potential |
Research by Shin et al. and Bhaiya et al. demonstrated the application of N-Acetyl Dapsone-d8 in establishing the inverse relationship between acetylation capacity and hydroxylation activity (r = -0.69, P < 0.005) at steady-state dapsone concentrations. This inverse correlation was not observable after single-dose administration, highlighting the compound's utility in elucidating complex enzyme kinetics under therapeutic conditions. By enabling precise measurement of the acetylation ratio (monoacetyldapsone/dapsone in plasma) and dapsone recovery ratio (hydroxylamine/[hydroxylamine + dapsone] in urine), this deuterated standard facilitates phenotypic assessment of metabolic enzyme activities—a critical factor in predicting individual susceptibility to adverse drug reactions without therapeutic intervention [1] [6].
The synthesis of N-Acetyl Dapsone-d8 reflects the broader evolution of deuterium labeling technologies in pharmaceutical science. Initial deuterated compounds emerged in mid-20th century nuclear magnetic resonance (NMR) research, where isotopic substitution provided critical spectral simplification. However, the application of deuterated analogs as quantitative internal standards in mass spectrometry gained prominence only in the 1990s, coinciding with the commercialization of robust LC-MS/MS platforms capable of detecting subtle mass differences in complex biological samples [3] [5].
The specific synthesis of N-Acetyl Dapsone-d8 likely employs catalytic exchange or de novo construction from deuterated precursors. The symmetric structure of the dapsone precursor molecule facilitates efficient deuteration through metal-catalyzed H/D exchange under forcing conditions (elevated temperature and pressure in deuterated solvent systems), followed by controlled acetylation to yield the target metabolite analog. The documented existence of Dapsone-d₈ (CAS 557794-38-4) as a synthetic precursor provides insight into this production pathway [4] [10].
Table 3: Evolution of Deuterated Pharmaceutical Standards
Era | Synthetic Capabilities | Analytical Drivers | Commercial Availability |
---|---|---|---|
1980s-1990s | Single/triple deuterium labeling | GC-MS detection requirements | Limited custom synthesis; research quantities only |
2000s | Site-specific deuteration; moderate purity | Emergence of LC-MS; metabolic studies | Specialty suppliers (e.g., TRC, MedChemExpress) |
2010s-Present | High isotopic purity (>98% d₈ achievable) | High-resolution mass spectrometry | Catalog products from multiple vendors (≥95% purity) |
Commercial accessibility of N-Acetyl Dapsone-d8 has expanded significantly since its initial preparation, transitioning from custom-synthesized material to commercially cataloged research chemicals available from specialized suppliers including LGC Standards (TRC), MedChemExpress, and Acanthus Research. Current specifications typically guarantee >95% chemical purity by HPLC and defined isotopic enrichment profiles, reflecting manufacturing process refinements. This availability mirrors the broader trend in stable isotope pharmacology, where deuterated internal standards have become indispensable for drug development programs requiring precise ADME (Absorption, Distribution, Metabolism, Excretion) characterization under regulatory guidelines [4] [5] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1